molecular formula C25H22N4O2S B2797709 3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 403728-41-6

3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2797709
CAS No.: 403728-41-6
M. Wt: 442.54
InChI Key: KPGWTYKIINZLAT-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one belongs to the tetrahydroquinazolinone class, characterized by a bicyclic core fused with a sulfanylidene moiety. Its structure features a phenylpiperazine-carbonylphenyl substituent at position 3, which distinguishes it from related derivatives. This moiety is critical for modulating receptor binding affinity and pharmacokinetic properties, particularly in the central nervous system (CNS) .

Properties

IUPAC Name

3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c30-23(28-16-14-27(15-17-28)19-6-2-1-3-7-19)18-10-12-20(13-11-18)29-24(31)21-8-4-5-9-22(21)26-25(29)32/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZUBHFDZPORHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel compound that integrates a quinazolinone core with a phenylpiperazine moiety. This unique structure suggests diverse biological activities, particularly in neuropharmacology and potential therapeutic applications against various diseases.

Chemical Structure and Properties

The compound features:

  • Quinazolinone Core : Known for its wide range of biological activities including anticancer and antimicrobial properties.
  • Sulfanylidene Group : Enhances chemical reactivity, potentially influencing pharmacological properties.
  • Phenylpiperazine Moiety : Associated with interactions in neurotransmitter systems, specifically serotonin and dopamine receptors.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. The presence of the sulfanylidene group may enhance its efficacy against various bacterial strains. Comparative studies have shown that similar compounds with piperazine derivatives often display enhanced activity against Mycobacterium tuberculosis and other pathogens.

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrate its ability to inhibit the growth of human liver hepatocellular carcinoma (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Studies

  • Study on HepG2 Cells :
    • Objective : Evaluate the cytotoxic effects on HepG2 cells.
    • Method : MTT assay to assess cell viability.
    • Results : The compound showed a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity.
  • Antimycobacterial Activity :
    • Objective : Test against Mycobacterium tuberculosis.
    • Method : Minimum inhibitory concentration (MIC) assays.
    • Results : The compound exhibited an MIC of 6.5 µM against M. tuberculosis, suggesting strong antimycobacterial properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureBiological Activity
Quinazolinone CoreAnticancer, Antimicrobial
Sulfanylidene GroupEnhanced reactivity
PhenylpiperazineNeurotransmitter interaction

The proposed mechanism involves:

  • Receptor Binding : Interaction with serotonin and dopamine receptors may mediate neuropharmacological effects.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancerous cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their substituent differences:

Compound Name Substituents Biological Activity Key Properties References
Target Compound 3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl] Potential CNS targeting (inferred) High solubility due to phenylpiperazine; molecular weight ~454.5 g/mol
[18F]Altanserin 3-(2-{4-[4-[18F]fluorobenzoyl]piperidin-1-yl}ethyl) 5-HT2A receptor antagonist; PET imaging in Alzheimer’s disease Rapid metabolism; P-glycoprotein (P-gp) substrate
BD38170 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl] Undisclosed (likely CNS-related) Molecular weight 414.91 g/mol; chloro substituent may enhance lipophilicity
CymitQuimica Compound 3-[4-(difluoromethoxy)phenyl] Unknown Difluoromethoxy group increases lipophilicity and metabolic stability
3-({4-[4-Methoxyphenylpiperazine-1-carbonyl]phenyl}methyl)-6-morpholinyl derivative 6-morpholinyl, 4-methoxyphenylpiperazine Analgesic/antiulcer activity (structural inference) Morpholinyl group enhances aqueous solubility
Key Observations:

Substituent Impact on Receptor Binding: The phenylpiperazine group in the target compound likely enhances serotonin receptor (e.g., 5-HT2A) binding compared to altanserin’s fluorobenzoyl-piperidine group, which is optimized for PET imaging .

Physicochemical Properties :

  • The difluoromethoxy group in the CymitQuimica compound increases lipophilicity (logP), improving blood-brain barrier penetration compared to the target compound’s phenylpiperazine-carbonyl group .
  • The morpholinyl substituent in ’s derivative enhances solubility, a trait absent in the target compound .

Metabolic Stability :

  • [18F]Altanserin’s rapid metabolism limits its utility in kinetic modeling, whereas the target compound’s phenylpiperazine moiety may reduce P-gp-mediated efflux, prolonging CNS activity .

Pharmacological and Functional Comparisons

  • 5-HT2A Receptor Antagonism: [18F]Altanserin and its deuterated analogue ([18F]deuteroaltanserin) are well-established for imaging 5-HT2A receptors in Alzheimer’s patients, showing reduced cortical binding in disease states.
  • Thermal and Solvent Stability :
    highlights that diketopyrrolopyrrole (DPP) derivatives with hydrogen-bonded networks exhibit high thermal stability. While the target compound lacks a DPP core, its sulfanylidene moiety and piperazine-carbonyl group may form intermolecular hydrogen bonds, enhancing stability .

Research Findings and Implications

  • Therapeutic Potential: The target compound’s structural features position it as a candidate for CNS drug development, particularly for Alzheimer’s disease, where 5-HT2A modulation is clinically relevant .
  • Limitations : Compared to altanserin, the lack of fluorination may reduce its utility in PET imaging. However, its phenylpiperazine group could mitigate P-gp efflux issues observed in altanserin .

Q & A

Q. What are the key synthetic routes and considerations for synthesizing 3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization of the phenylpiperazine and sulfanylidene groups. Key steps include:

  • Coupling reactions (e.g., amide bond formation between piperazine and carbonyl groups) under anhydrous conditions .
  • Thiolation to introduce the sulfanylidene moiety, often using sulfurizing agents like Lawesson’s reagent .
  • Catalysts : Use of palladium-based catalysts for cross-coupling reactions and triethylamine for acid scavenging .
  • Purification : Recrystallization or column chromatography (silica gel, eluents like ethyl acetate/hexane) to isolate the product .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Structural validation requires a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the quinazolinone core, piperazine protons, and sulfanylidene resonance .
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity threshold) .
  • Mass spectrometry (HRMS) to verify the molecular ion peak and fragmentation pattern .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What are the common chemical reactions involving this compound?

The compound undergoes reactions typical of its functional groups:

  • Oxidation : Sulfanylidene to sulfone using hydrogen peroxide or meta-chloroperbenzoic acid .
  • Nucleophilic substitution at the piperazine nitrogen with alkyl/aryl halides .
  • Hydrolysis of the carbonyl group under acidic/basic conditions to yield carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) for sensitive steps (e.g., thiolation) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) for coupling reactions; non-polar solvents (toluene) for cyclization .
  • Catalyst screening : Testing palladium(II) acetate vs. tris(dibenzylideneacetone)dipalladium(0) for cross-coupling efficiency .
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. How can contradictions in biological activity data be resolved?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (MTT assays) .
  • Purity reassessment : Re-analyze batches with discrepancies using HPLC-MS to detect trace impurities .
  • Dose-response curves : Validate activity across multiple concentrations to rule out false positives/negatives .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require systematic modifications:

  • Piperazine substitution : Replace phenyl with heteroaryl groups (e.g., pyridyl) to assess receptor binding .
  • Sulfanylidene replacement : Compare sulfone or sulfonamide analogs for metabolic stability .
  • Quinazolinone core modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to evaluate electronic effects on activity .

Q. What computational methods support the design of derivatives or synthesis pathways?

  • Quantum chemical calculations : Density Functional Theory (DFT) to predict reaction transition states and optimize pathways .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • Machine learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst) .

Q. How can impurities from synthesis be identified and mitigated?

  • LC-MS/MS : Detect low-abundance impurities (e.g., desulfurized byproducts) .
  • Process optimization : Introduce scavenger resins or gradient quenching to trap reactive intermediates .
  • Advanced chromatography : Use preparative HPLC with C18 columns for high-resolution separation .

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